molecular formula C18H13ClFNO3S B2900083 4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide CAS No. 606945-33-9

4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide

Cat. No. B2900083
CAS RN: 606945-33-9
M. Wt: 377.81
InChI Key: ALZPCRMBABLFCV-UHFFFAOYSA-N
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Description

4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide, also known as CFBSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide involves its ability to bind to specific enzymes and inhibit their activity. This compound has been found to have a high affinity for certain enzymes, making it a potent inhibitor of their activity.
Biochemical and Physiological Effects:
4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects, including its ability to inhibit the activity of enzymes involved in various biological processes. This compound has also been found to have antioxidant properties, making it useful for studying oxidative stress and its effects on cellular function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide in lab experiments is its potent inhibitory effect on enzymes, making it a valuable tool for studying enzyme function and regulation. However, one limitation of using 4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide, including its potential use as a therapeutic agent for various diseases. This compound has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanisms of action of 4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide and its potential applications in scientific research.

Synthesis Methods

The synthesis method for 4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide involves the reaction of 2-chlorophenol and 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide.

Scientific Research Applications

4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes. This compound has been found to have an inhibitory effect on a variety of enzymes, making it useful for studying enzyme function and regulation.

properties

IUPAC Name

4-(2-chlorophenoxy)-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO3S/c19-15-5-1-4-8-18(15)24-13-9-11-14(12-10-13)25(22,23)21-17-7-3-2-6-16(17)20/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZPCRMBABLFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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